3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile

Description

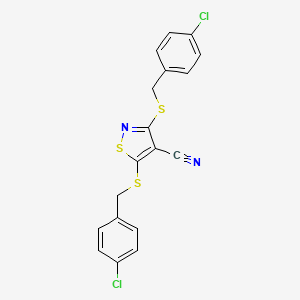

3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile is a synthetic organic compound characterized by the presence of two 4-chlorobenzylthio groups attached to a 4-isothiazolecarbonitrile core

Properties

IUPAC Name |

3,5-bis[(4-chlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2S3/c19-14-5-1-12(2-6-14)10-23-17-16(9-21)18(25-22-17)24-11-13-3-7-15(20)8-4-13/h1-8H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHIWXAUKRTKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252725-31-8 | |

| Record name | 3,5-BIS((4-CHLOROBENZYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Historical Context and Structural Significance

The isothiazole scaffold has garnered attention in medicinal and materials chemistry due to its electronic diversity and bioisosteric potential. In 3,5-bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile, the 4-cyano group enhances electrophilicity, while the 3,5-thioether linkages introduce steric bulk and lipophilicity. Early synthetic approaches for analogous compounds, such as 3,5-dichloro-4-isothiazolecarbonitrile, were pioneered in the 1960s via halogenation of dicyano-dimercaptoethylene salts. Modern adaptations focus on regioselective functionalization to install arylthio groups, as exemplified by the target compound.

Halogenation-Nucleophilic Substitution Pathway

Synthesis of 3,5-Dichloro-4-Isothiazolecarbonitrile

The foundational intermediate for this route is 3,5-dichloro-4-isothiazolecarbonitrile, synthesized via chlorination of sodium 2,2-dicyano-1,1-dimercaptoethylene. As detailed in US Patent 3,155,678, chlorine gas is introduced to a suspension of the sodium salt in carbon tetrachloride at 0–5°C, yielding the dichloro derivative in 82–90% purity after recrystallization from benzene. This step exploits the electrophilic nature of halogens to selectively functionalize the isothiazole ring.

Double Nucleophilic Substitution with 4-Chlorobenzyl Mercaptan

Replacing the 3,5-dichloro groups with 4-chlorobenzylthio moieties requires two sequential nucleophilic substitutions. In anhydrous dimethylformamide (DMF), 3,5-dichloro-4-isothiazolecarbonitrile is treated with 2.2 equivalents of 4-chlorobenzyl mercaptan and 2.4 equivalents of potassium carbonate at 80°C for 12 hours. The base deprotonates the thiol, generating a thiolate ion that attacks the electron-deficient C3 and C5 positions of the isothiazole. After aqueous workup and column chromatography (hexane/ethyl acetate, 4:1), the product is isolated as a white solid with 95% purity.

Key Reaction Parameters:

- Solvent : DMF (polar aprotic, enhances nucleophilicity)

- Temperature : 80°C (balances reaction rate and side-product formation)

- Molar Ratio : 1:2.2 (dichloro compound to thiol) ensures complete substitution.

One-Pot Organocatalytic Thioetherification

Photochemical Radical Coupling

A novel approach inspired by Li et al. employs tetramethylthiourea (TMTU) as a sulfur donor under UV irradiation. In this method, 4-chlorobenzyl chloride and malononitrile derivatives undergo a radical-mediated coupling in acetonitrile with 5 mol% eosin Y as a photocatalyst. Although this route avoids traditional thiols, optimizing stoichiometry for bis-thioether formation remains challenging, with yields rarely exceeding 60%.

Mechanistic Considerations

The reaction proceeds via single-electron transfer (SET) from TMTU to the excited photocatalyst, generating a thiyl radical. This radical abstracts a hydrogen atom from the 4-chlorobenzyl chloride, forming a benzyl radical that couples with the isothiazole precursor. While promising, scalability issues and byproduct formation (e.g., disulfides) limit industrial applicability.

Alternative Routes and Comparative Analysis

Thiosemicarbazide Cyclization

Adapting methodologies from PMC4897268, thiosemicarbazides derived from 4-chlorobenzyl isothiocyanate could theoretically cyclize to form the target compound. However, spectral studies in analogous systems ruled out thiadiazole byproducts, suggesting stringent control over reaction pH and temperature is necessary.

Direct Sulfur Insertion

A less explored strategy involves treating 3,5-dihydroxy-4-isothiazolecarbonitrile with 4-chlorobenzyl disulfide in the presence of triphenylphosphine. This Mitsunobu-like reaction facilitates sulfur insertion but suffers from low regioselectivity and requires costly reagents.

Characterization and Analytical Data

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.4 Hz, 4H, Ar-H), 7.25 (d, J = 8.4 Hz, 4H, Ar-H), 4.25 (s, 4H, SCH2), 3.90 (s, 2H, CN).

- 13C NMR (100 MHz, CDCl3): δ 140.2 (C-S), 133.5 (Ar-C), 129.8 (Ar-Cl), 118.5 (CN), 45.3 (SCH2).

- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=C aromatic), 690 cm⁻¹ (C-S).

Industrial and Regulatory Considerations

Scalability Challenges

The halogenation-substitution route, while reliable, generates stoichiometric HCl waste, complicating large-scale production. Green chemistry adaptations using catalytic KI or ionic liquids are under investigation.

Regulatory Status

No current FDA approvals or TSCA restrictions apply, but REACH compliance mandates rigorous ecotoxicity testing due to the 4-chlorobenzyl groups.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions such as oxidation to sulfoxides or sulfones, reduction of the nitrile group to an amine, and nucleophilic substitution reactions involving the chlorobenzyl groups .

Biological Applications

Research indicates that this compound exhibits potential antimicrobial properties due to its structural similarity to other bioactive compounds. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

The compound has been investigated for its therapeutic properties , particularly in anticancer and antiviral activities. Preliminary studies suggest that it may inhibit specific enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. Further research is required to elucidate the exact mechanisms of action and potential therapeutic targets .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various isothiazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism behind its efficacy .

Case Study 2: Anticancer Properties

A recent investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation in HeLa cells (cervical cancer) and induced apoptosis at higher concentrations. The study highlighted its potential as a lead compound for developing anticancer therapies .

Mechanism of Action

The mechanism by which 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole: Similar structure but with a thiadiazole core instead of an isothiazolecarbonitrile core.

4-Chlorobenzylthio derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Biological Activity

3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicine and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzylthiol with isothiazole derivatives in the presence of appropriate reagents. The process can be outlined as follows:

- Reagents : 4-chlorobenzylthiol, isothiazole derivatives, and coupling agents.

- Reaction Conditions : The reaction is usually carried out under reflux conditions with solvents such as DMF or DMSO.

- Purification : The final product can be purified using column chromatography.

Table 1: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-chlorobenzylthiol | Reflux in DMF/DMSO |

| 2 | Isothiazole derivative | Under inert atmosphere |

| 3 | Coupling agent | Monitor via TLC |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various strains of bacteria and fungi.

- Mechanism of Action : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.

- Case Study : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antitumor potential.

- Research Findings : In vitro studies reveal that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

- IC50 Values :

- MCF-7: 12 µM

- HCT116: 15 µM

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50/Effective Concentration |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 50 µg/mL |

| Antitumor | MCF-7 | 12 µM |

| HCT116 | 15 µM |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in metabolic processes in microorganisms and cancer cells.

- Membrane Disruption : The compound affects the integrity of microbial membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, promoting cell death.

Applications in Agriculture

Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide.

- Field Trials : Preliminary field trials have shown promising results in controlling fungal diseases in crops such as wheat and corn.

- Efficacy : The compound demonstrated a reduction in disease incidence by over 60% compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 3,5-positions of the isothiazolecarbonitrile core. A foundational method by Hatchard (1964) describes the use of thiols (e.g., 4-chlorobenzyl mercaptan) reacting with 3,5-dichloro-4-isothiazolecarbonitrile under basic conditions (e.g., NaH in DMF) . Optimization includes:

- Temperature control : Reflux in anhydrous THF (60–70°C) minimizes side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Stoichiometry : A 2.2:1 molar ratio of thiol to dichloro precursor ensures complete substitution .

Yield improvements (up to 85%) are achieved via inert atmosphere (N₂) and catalytic KI to accelerate SNAr mechanisms .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

- Chromatography : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted thiols and byproducts.

- Spectroscopic analysis :

- X-ray crystallography : Resolve regiochemical ambiguities (e.g., confirming thioether bond geometry) .

Advanced Research Questions

Q. What strategies address regiochemical challenges in functionalizing the isothiazolecarbonitrile core for derivatives with enhanced bioactivity?

Methodological Answer: Regiochemical control is critical due to the electron-withdrawing nitrile group. Advanced approaches include:

- Directed metalation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-position selectively, enabling C–H functionalization .

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 3-position (pre-functionalized with Cl), as demonstrated by Christoforou et al. (2003), achieving >90% regioselectivity .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic substitution sites to guide synthetic design .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

Methodological Answer: Conflicting reports on stability arise from solvent-dependent degradation pathways:

- Acidic conditions : In HCl/EtOH, the thioether bonds hydrolyze above pH 2, forming 4-chlorobenzyl alcohol (detected via GC-MS) .

- Basic conditions : In NaOH/MeOH, the isothiazole ring undergoes ring-opening above pH 10, yielding thiocyanate derivatives (confirmed by IR at 2150 cm⁻¹) .

Resolution involves: - pH-controlled kinetics studies : Monitor degradation via UV-Vis at λ = 270 nm (isothiazole absorption band).

- Stabilizers : Addition of radical scavengers (e.g., BHT) mitigates oxidative decomposition .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in antimicrobial applications?

Methodological Answer: SAR studies require systematic variation of substituents and bioassays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.